An In-depth Technical Guide to N-(4-hydroxyphenyl)methacrylamide: Synthesis, Properties, and Advanced Applications
An In-depth Technical Guide to N-(4-hydroxyphenyl)methacrylamide: Synthesis, Properties, and Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-hydroxyphenyl)methacrylamide (HPMAm) is a functional monomer of significant interest in the development of advanced polymers for biomedical applications. Its unique chemical structure, featuring a polymerizable methacrylamide group and a phenolic hydroxyl group, imparts valuable properties to its corresponding polymers, including bioadhesion, stimuli-responsiveness, and opportunities for further functionalization. This guide provides a comprehensive overview of the synthesis, characterization, and polymerization of HPMAm, with a focus on the underlying chemical principles and experimental methodologies. Furthermore, it delves into the burgeoning applications of poly(N-(4-hydroxyphenyl)methacrylamide) and its copolymers in fields such as drug delivery, tissue engineering, and bioadhesives, offering insights for the design and development of novel functional biomaterials.
Introduction: The Strategic Importance of Phenolic Monomers
The design of functional polymers for biomedical applications hinges on the judicious selection of monomeric building blocks. Monomers bearing specific functional groups can endow the resulting polymer with desirable characteristics such as hydrophilicity, biocompatibility, and responsiveness to physiological cues. N-(4-hydroxyphenyl)methacrylamide stands out in this regard due to the presence of a phenolic hydroxyl group. This moiety is a versatile handle for influencing polymer properties and for subsequent chemical modifications. Unlike its non-phenolic counterparts, the hydroxyl group on the phenyl ring offers a mildly acidic proton, the potential for hydrogen bonding, and redox activity, all of which can be harnessed for sophisticated material design. This guide will explore the fundamental chemistry and practical applications of this important monomer.
Physicochemical Properties of N-(4-hydroxyphenyl)methacrylamide
A thorough understanding of the monomer's intrinsic properties is paramount for its effective use in polymer synthesis and material design.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₁NO₂ | [1][2] |
| Molecular Weight | 177.20 g/mol | [1][2] |
| CAS Number | 19243-95-9 | [1][2] |
| Appearance | White to gray or brown powder/crystal | [2] |
| Melting Point | 142-147 °C | [2] |
| Solubility | Soluble in acetone | TCI America |
| Predicted pKa | ~9.98 (phenolic hydroxyl) | ChemicalBook |
Note: The pKa of the phenolic proton is predicted and can be influenced by the surrounding environment. For comparison, the pKa of 4-aminophenol is approximately 10.3, while electron-withdrawing groups in the para position, such as in 4-nitrophenol (pKa 7.15) and 4-cyanophenol (pKa 7.95), lower the pKa.[3][4][5]
Synthesis of N-(4-hydroxyphenyl)methacrylamide
The most common and logical synthetic route to N-(4-hydroxyphenyl)methacrylamide is the acylation of 4-aminophenol with methacryloyl chloride. This reaction is a nucleophilic acyl substitution where the amino group of 4-aminophenol acts as the nucleophile, attacking the electrophilic carbonyl carbon of methacryloyl chloride. A base, typically a tertiary amine like triethylamine, is used to neutralize the HCl byproduct generated during the reaction.
Caption: Synthesis of N-(4-hydroxyphenyl)methacrylamide
Experimental Protocol (Adapted from similar reactions)
Disclaimer: The following protocol is a generalized procedure based on the synthesis of similar compounds, such as N-(2-hydroxypropyl)methacrylamide and N-4-benzoylphenyl methacrylamide, and should be optimized for specific laboratory conditions.[6][7]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 4-aminophenol (1.0 eq) and a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane). Cool the mixture to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.1 eq) to the stirred suspension.
-
Acylation: Slowly add methacryloyl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours (e.g., 4-12 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Filter the reaction mixture to remove the triethylammonium chloride precipitate.
-
Wash the filtrate with a dilute aqueous acid solution (e.g., 1 M HCl) to remove excess triethylamine, followed by a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure N-(4-hydroxyphenyl)methacrylamide monomer.
Spectroscopic Characterization
The identity and purity of the synthesized monomer are confirmed using standard spectroscopic techniques.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of N-(4-hydroxyphenyl)methacrylamide will exhibit characteristic absorption bands corresponding to its functional groups.
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O-H stretch (phenolic): A broad band in the region of 3200-3500 cm⁻¹.
-
N-H stretch (amide): A sharp to moderately broad band around 3300 cm⁻¹.
-
C=O stretch (Amide I): A strong absorption band around 1650-1670 cm⁻¹.
-
N-H bend (Amide II): A band in the region of 1530-1550 cm⁻¹.
-
C=C stretch (vinyl): A band around 1630 cm⁻¹.
-
C-H stretch (aromatic and vinyl): Bands in the region of 3000-3100 cm⁻¹.
-
C-O stretch (phenol): A band around 1200-1250 cm⁻¹.
Note: The provided peak locations are approximate and based on typical values for these functional groups.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the monomer.
¹H NMR (Expected Chemical Shifts):
-
Phenolic OH: A broad singlet, chemical shift is dependent on solvent and concentration (typically δ 9.0-10.0 ppm in DMSO-d₆).
-
Amide NH: A singlet around δ 9.0-9.5 ppm (in DMSO-d₆).
-
Aromatic Protons: Two doublets in the aromatic region (δ 6.7-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Vinyl Protons: Two distinct signals in the vinyl region (δ 5.5-6.0 ppm), appearing as singlets or narrow multiplets.
-
Methyl Protons: A singlet around δ 1.9-2.0 ppm.
¹³C NMR (Expected Chemical Shifts):
-
Carbonyl Carbon (C=O): δ 165-170 ppm.
-
Aromatic Carbons: Signals in the range of δ 115-155 ppm. The carbon attached to the hydroxyl group will be the most downfield in this region.
-
Vinyl Carbons: Signals around δ 120-140 ppm.
-
Methyl Carbon: A signal around δ 18-20 ppm.
Note: The expected chemical shifts are based on the analysis of structurally similar compounds such as N-(4-aminophenyl)methacrylamide and general principles of NMR spectroscopy.[10][11]
Polymerization of N-(4-hydroxyphenyl)methacrylamide
N-(4-hydroxyphenyl)methacrylamide can be polymerized using various techniques, with free-radical polymerization being one of the most common and accessible methods. The resulting polymer is poly(N-(4-hydroxyphenyl)methacrylamide), often abbreviated as p(HPMAm).
Free-Radical Polymerization
This method involves the initiation of polymerization using a free-radical initiator, which can be a thermal initiator (e.g., AIBN, benzoyl peroxide) or a redox initiator system.
Caption: Free-Radical Polymerization of HPMAm
Experimental Protocol (Generalized)
Disclaimer: This is a general protocol for free-radical solution polymerization and should be adapted and optimized for the specific monomer and desired polymer characteristics.[12][13]
-
Preparation: Dissolve N-(4-hydroxyphenyl)methacrylamide (e.g., 1 g) and a free-radical initiator such as azobisisobutyronitrile (AIBN) (e.g., 1-2 mol% with respect to the monomer) in a suitable solvent (e.g., N,N-dimethylformamide, 1,4-dioxane) in a reaction vessel.
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at a temperature appropriate for the chosen initiator (e.g., 60-70 °C for AIBN) and stir for a specified time (e.g., 6-24 hours).
-
Isolation: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., diethyl ether, hexane) with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent to remove any unreacted monomer and initiator, and dry it under vacuum to a constant weight.
Properties and Applications of Poly(N-(4-hydroxyphenyl)methacrylamide)
The unique properties of p(HPMAm) stem directly from the interplay between the hydrophilic amide and phenolic groups and the hydrophobic polymer backbone.
pH-Responsiveness
The phenolic hydroxyl group has a pKa in the physiological range, making p(HPMAm) a pH-responsive polymer. At pH values below its pKa, the hydroxyl group is protonated and the polymer is less soluble in water. As the pH increases above the pKa, the hydroxyl group deprotonates to form a phenolate anion. The resulting electrostatic repulsion between the negatively charged chains leads to polymer chain expansion and increased water solubility. This property is highly valuable for designing "smart" drug delivery systems that release their payload in specific pH environments, such as the slightly acidic tumor microenvironment or different compartments of the gastrointestinal tract.
Bioadhesion
The phenolic hydroxyl groups in p(HPMAm) can form strong hydrogen bonds with biological surfaces, such as mucosal tissues. This bioadhesive property is beneficial for localized drug delivery, as it can increase the residence time of a formulation at the site of action, leading to improved drug absorption and therapeutic efficacy.[14]
Drug Delivery and Bioconjugation
The hydroxyl group serves as a convenient point for the covalent attachment of drugs, targeting ligands, or imaging agents. This allows for the creation of sophisticated polymer-drug conjugates with tailored pharmacokinetic profiles. Copolymers of HPMAm with other monomers, such as N-(2-hydroxypropyl)methacrylamide (HPMA), can be synthesized to fine-tune the physicochemical properties of the resulting nanocarriers for drug delivery.
Tissue Engineering and Cell Culture
Polymers and hydrogels based on HPMAm can be used as scaffolds for tissue engineering and as substrates for cell culture.[1] The phenolic groups can mimic aspects of the extracellular matrix and can be further functionalized with cell-adhesive peptides or growth factors to promote cell attachment, proliferation, and differentiation.
Conclusion and Future Perspectives
N-(4-hydroxyphenyl)methacrylamide is a versatile functional monomer with significant potential in the field of biomedical polymers. Its straightforward synthesis and the valuable properties conferred by its phenolic hydroxyl group make it an attractive building block for the development of smart biomaterials. Future research will likely focus on the development of well-defined copolymers and block copolymers of HPMAm using controlled radical polymerization techniques, such as RAFT polymerization, to achieve precise control over polymer architecture and functionality. This will enable the creation of highly sophisticated materials for targeted drug delivery, regenerative medicine, and advanced diagnostics. The continued exploration of the unique chemistry of the phenolic group will undoubtedly unlock new and exciting applications for this promising monomer.
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